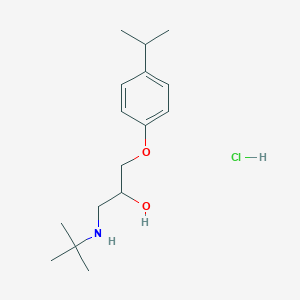
1-(Tert-butylamino)-3-(4-isopropylphenoxy)propan-2-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This would typically include the compound’s systematic name, any common names, its molecular formula, and its purpose or use.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the type of reactions involved, and the conditions under which the synthesis occurs.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its atomic arrangement and any important structural features.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions the compound can undergo, including the reactants, products, and conditions of these reactions.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity.Scientific Research Applications
Synthesis and Beta-Adrenergic Blocking Activity The compound has been synthesized and evaluated for its β-adrenergic blocking activity using mouse ECG and isolated rat uterus models. Its effects were compared with those of atenolol and propranolol, showing non-selective β-adrenergic blocking activity. The tert-butyl derivative of this compound was found to be more active than the isopropyl derivative, indicating a potential for therapeutic applications in conditions where beta-adrenergic receptor blocking is beneficial (Jindal et al., 2003).
Metabolite Analysis Research has also been conducted on the metabolites of penbutolol, a closely related compound, highlighting the importance of understanding the pharmacokinetics and metabolism of beta-blockers. This includes the isolation, identification, and in vitro synthesis of conjugates like penbutolol 2-glucuronide and 4'-OH-penbutolol 2-glucuronide, which are crucial for assessing the drug's metabolism and efficacy (Lehr et al., 1987).
Cardioselectivity and Structural Activity Relationships Other studies have focused on the synthesis of compounds with modifications to the aryl and amidic groups, aiming to improve potency and cardioselectivity compared to propranolol. These efforts contribute to the development of more effective and selective beta-blockers for clinical use (Large & Smith, 1982).
Antioxidant Properties The antioxidant properties of related compounds, such as propofol and its nitrosoderivatives compared with substituted phenols, have been evaluated for their scavenging ability and inhibitory action on lipid peroxidation. This research provides insights into the potential non-cardiac applications of these compounds, emphasizing their versatility and the importance of structural features in determining their biological activities (Rigobello et al., 2004).
Molecular Docking and Vibrational Spectroscopy Studies Molecular docking and vibrational spectroscopy studies have been conducted on similar compounds to understand their reactivity and potential as inhibitors for adrenaline uptake, contributing to the development of treatments for disorders associated with adrenaline dysregulation (Sevvanthi et al., 2018).
Safety And Hazards
This would involve a discussion of any safety concerns or hazards associated with the compound, including its toxicity, flammability, and any precautions that should be taken when handling it.
Future Directions
This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or areas where further study is needed.
I hope this general approach is helpful, and I apologize for not being able to provide more specific information on “1-(Tert-butylamino)-3-(4-isopropylphenoxy)propan-2-ol hydrochloride”. If you have any other questions or need further clarification, feel free to ask!
properties
IUPAC Name |
1-(tert-butylamino)-3-(4-propan-2-ylphenoxy)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO2.ClH/c1-12(2)13-6-8-15(9-7-13)19-11-14(18)10-17-16(3,4)5;/h6-9,12,14,17-18H,10-11H2,1-5H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USOIZYRWPYHWPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(CNC(C)(C)C)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Tert-butylamino)-3-(4-isopropylphenoxy)propan-2-ol hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorobenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2677680.png)
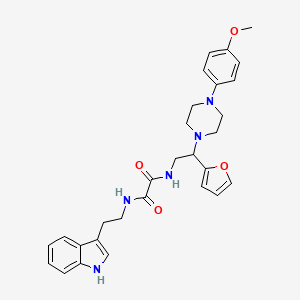
![(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-acetyl chloride](/img/structure/B2677682.png)
![2-(Benzo[d][1,3]dioxol-5-yl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2677683.png)
![1,3-Dimethyl-8-(4-methylphenyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2677684.png)
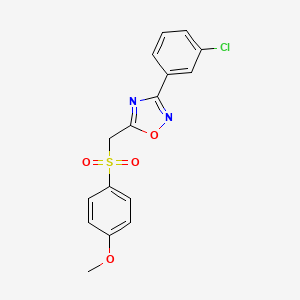
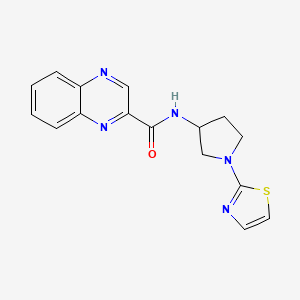
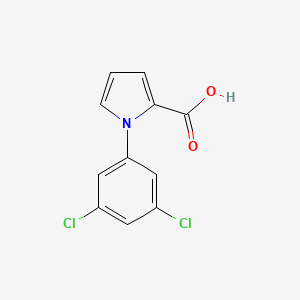
![3-(4-bromo-2-fluorophenyl)-10-ethoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2677693.png)
![N-(2,5-dimethylphenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2677697.png)
![1-Butyl-4-{1-[2-(4-methoxyphenoxy)ethyl]benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2677699.png)
![5-(2-Chloroacetyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-3-sulfonamide](/img/structure/B2677700.png)
![5-benzyl-N-(4-chlorobenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2677702.png)
![methyl N-({2-[(tert-butoxycarbonyl)amino]ethyl}carbamoyl)-L-phenylalaninate](/img/structure/B2677703.png)